

Application Note: Industrial Manufacturing Process and Quality Control of Prune Glycidate

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Compound of Interest

Compound Name: Methyl alpha ionone glycidate

CAS No.: 67905-40-2

Cat. No.: B1605371

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Executive Summary

Prune glycidate (CAS: 67905-40-2), chemically designated as methyl 3-methyl-3-[(E)-2-(2,6,6-trimethyl-1-cyclohex-2-enyl)ethenyl]oxirane-2-carboxylate, is a high-value synthetic ester utilized extensively in the fragrance, flavor, and pharmaceutical intermediate industries for its distinctive raspberry-plum olfactory profile[1]. While structurally related to other glycidic esters, its synthesis requires precise stereochemical and thermodynamic control due to the steric bulk of the α -ionone precursor. This application note details a scalable, self-validating industrial protocol based on the Darzens condensation, optimized for high yield and exceptional purity.

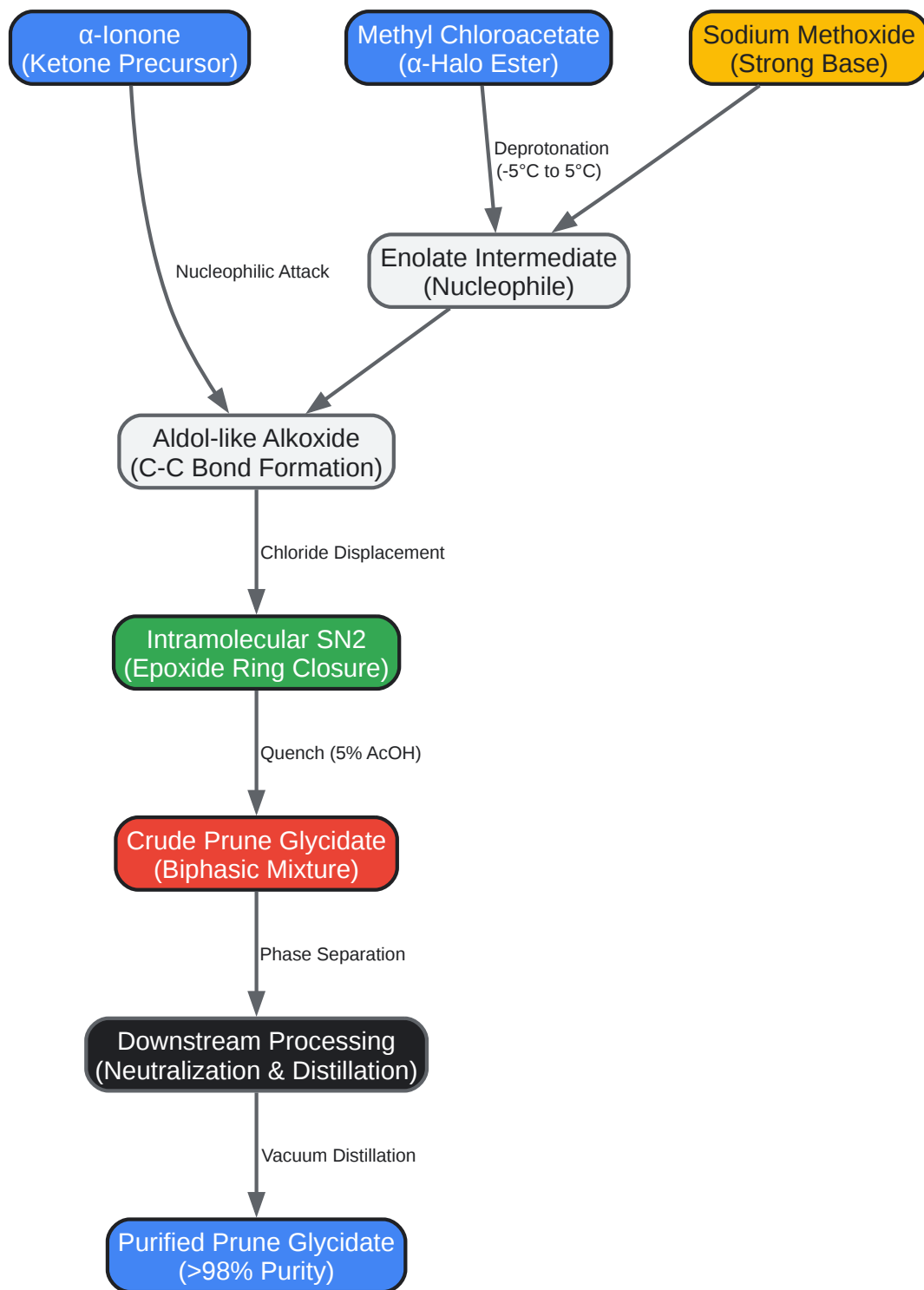
Mechanistic Rationale & Chemical Causality

The synthesis of prune glycidate relies on the Darzens condensation, a highly effective method for constructing α,β -epoxy esters (glycidic esters)[2]. The reaction involves the condensation of α -ionone with an α -halo ester (methyl chloroacetate) in the presence of a strong base[3].

Causality of Reagent and Parameter Selection:

- **Base Selection (Sodium Methoxide - NaOMe):** NaOMe is selected over heavier alkoxides to prevent transesterification of the methyl ester. It is a sufficiently strong base to deprotonate the α -carbon of methyl chloroacetate, generating a resonance-stabilized enolate nucleophile[4].
- **Temperature Control (-5°C to 5°C):** The initial deprotonation and subsequent nucleophilic attack (aldol-type addition) are highly exothermic. Low temperatures suppress competing side reactions, such as the Claisen condensation of the ester or premature saponification[4].
- **Epoxide Ring Closure:** Following the formation of the alkoxide intermediate, an intramolecular SN2 reaction displaces the chloride ion, forming the oxirane ring[2]. This step is entropically favored but requires careful thermal management during the warming phase to ensure complete conversion without degrading the sensitive cyclohexenyl double bonds.
- **Quenching Agent (Acetic Acid):** A weak acid is strictly required for the quench. Strong mineral acids (e.g., HCl) will catalyze the hydrolytic cleavage of the newly formed epoxide ring, destroying the product[3].

Process Workflow Diagram



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Reaction mechanism and downstream processing workflow for Prune Glycidate synthesis.

Industrial Scale Manufacturing Protocol

Quantitative Raw Material Stoichiometry

Material	Role	MW (g/mol)	Equivalents	Mass (kg)
α -Ionone	Ketone Precursor	192.30	1.00	75.0
Methyl Chloroacetate	α -Halo Ester	108.52	1.10	46.5
Sodium Methoxide	Strong Base	54.02	1.20	25.0
Toluene	Solvent	92.14	N/A	120.0

Step-by-Step Methodology

Step 1: Reactor Preparation and Pre-charging

- Purge a 500 L glass-lined, jacketed reactor with Nitrogen (N₂) for 30 minutes to displace moisture and oxygen.
- Charge the reactor with 120.0 kg of anhydrous Toluene and 75.0 kg of α -Ionone.
- Add 46.5 kg of Methyl Chloroacetate.
- Initiate overhead agitation at 120 RPM and cool the reactor jacket to -5°C using a glycol/water chiller.

Step 2: Base Addition (Critical Exothermic Phase)

- Prepare a suspension of 25.0 kg of Sodium Methoxide (NaOMe) in anhydrous toluene.
- Begin dropwise addition of the NaOMe mixture at a strictly controlled rate of 1.5 kg/hr .
- Validation Checkpoint 1: Monitor the internal thermocouple. The temperature must not exceed 5°C. If the temperature spikes, halt addition immediately to prevent self-condensation of the halo ester.

- Validation Checkpoint 2: The reaction mixture must transition from a clear yellow liquid to a cloudy, viscous orange suspension, visually confirming the precipitation of NaCl as the SN2 displacement begins.

Step 3: Intramolecular SN2 and Maturation

- Once base addition is complete, maintain the internal temperature at 0°C for 2 hours.
- Gradually ramp the reactor temperature to 25°C over a 4-hour period to drive the epoxide ring closure to completion.
- Validation Checkpoint 3 (IPC): Sample the organic phase and analyze via GC-FID. The reaction is considered mature and ready for quenching only when residual α -ionone is < 2.0% AUC. If > 2.0%, extend the maturation hold at 25°C for 1 additional hour.

Step 4: Quenching and Phase Separation

- Quench the reaction by slowly charging 100 L of a 5% aqueous Acetic Acid (AcOH) solution.
- Stir vigorously for 30 minutes, then halt agitation and allow phase separation for 1 hour.
- Decant the lower aqueous phase (containing NaCl and sodium acetate) to waste treatment.
- Wash the upper organic phase twice with 50 L of 5% NaHCO₃, followed by a final wash with 50 L of saturated brine.
- Validation Checkpoint 4: The pH of the final aqueous wash must be between 5.5 and 6.5, ensuring complete neutralization before thermal distillation.

Downstream Processing (DSP) & Purification

- Solvent Recovery: Transfer the neutralized organic phase to a Wiped-Film Evaporator (WFE). Strip the toluene solvent under moderate vacuum (150 mbar) at 60°C.
- Fractional Vacuum Distillation: Transfer the crude prune glycidate to a short-path distillation unit.

- Foreshots: Remove unreacted methyl chloroacetate and trace α -ionone at 0.1 mbar, gradually increasing the temperature to 110°C.
- Main Fraction: Collect the purified prune glycidate at 140°C–145°C at 0.1 mbar.
- Stabilization: Add 0.05% BHT (Butylated hydroxytoluene) to the main fraction. This prevents the oxidative degradation of the cyclohexenyl double bond during long-term storage.

Analytical Validation & Quality Control (QC)

To ensure trustworthiness and batch-to-batch reproducibility, the final product must be validated against the strict physicochemical parameters outlined below^[1].

Parameter	Specification	Analytical Method	Rationale / Causality
Appearance	Pale yellow to clear liquid	Visual Inspection	Darkening indicates oxidation or thermal degradation during DSP.
Purity	≥ 98.0% (sum of isomers)	GC-FID (DB-5 column)	Ensures complete removal of unreacted α-ionone and chloroacetate.
Specific Gravity	1.000 to 1.020 (@ 25°C)	Pycnometry	Confirms molecular density and absence of light solvent carryover.
Refractive Index	1.488 to 1.499 (@ 20°C)	Refractometry	Validates the presence of the conjugated/epoxide structural system.
Acid Value	< 1.0 mg KOH/g	Titration	A high acid value indicates unwanted ester saponification occurred.
Odor Profile	Fruity, raspberry, prune	Organoleptic Evaluation	Confirms the correct isomer ratio required for fragrance applications.

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Sources

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